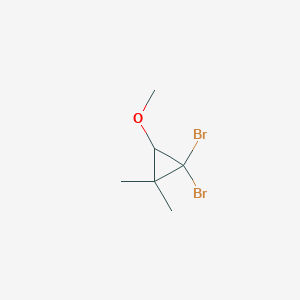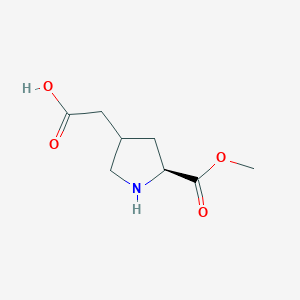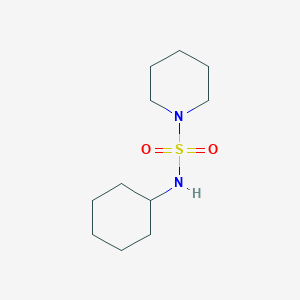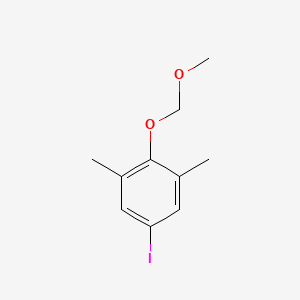
2-Hydroxyheptyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyheptyl 2-methylprop-2-enoate is an organic compound belonging to the family of acrylates. It is characterized by the presence of a hydroxyheptyl group attached to a 2-methylprop-2-enoate moiety. This compound is known for its versatility in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyheptyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-hydroxyheptanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyheptyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of coatings, adhesives, and other polymeric materials.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to yield methacrylic acid and 2-hydroxyheptanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Hydrolysis: Acidic or basic conditions can be employed to facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: Poly(this compound)
Esterification: Various esters depending on the alcohol used
Hydrolysis: Methacrylic acid and 2-hydroxyheptanol
Wissenschaftliche Forschungsanwendungen
2-Hydroxyheptyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is investigated for its potential use in medical adhesives and coatings for medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-Hydroxyheptyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The hydroxyheptyl group provides sites for hydrogen bonding, enhancing the adhesion properties of the resulting polymers. The 2-methylprop-2-enoate moiety allows for the formation of a stable polymer backbone, contributing to the overall mechanical strength and chemical resistance of the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl 2-methylprop-2-enoate: Known for its use in the production of hydrogels and contact lenses.
2-Ethylhexyl 2-methylprop-2-enoate: Used in the production of flexible and durable polymers for coatings and adhesives.
2-Morpholinoethyl 2-methylprop-2-enoate: Employed in the synthesis of polymers with enhanced thermal stability and chemical resistance.
Uniqueness
2-Hydroxyheptyl 2-methylprop-2-enoate stands out due to its unique combination of a hydroxyheptyl group and a 2-methylprop-2-enoate moiety. This combination provides a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications, from biomedical materials to industrial coatings.
Eigenschaften
CAS-Nummer |
54146-66-6 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
2-hydroxyheptyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-10(12)8-14-11(13)9(2)3/h10,12H,2,4-8H2,1,3H3 |
InChI-Schlüssel |
HZLWTIZAQDDERP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(COC(=O)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)

![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)



![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)



